molecular formula C18H24N2O2 B2403827 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941960-43-6

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No. B2403827
M. Wt: 300.402
InChI Key: GKSWKIJYDCPHIG-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as CPQT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPQT belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Functionalization Techniques

Cyclopropane Functionalization : The efficient arylation of cyclopropanes using a picolinamide auxiliary in a Pd-catalyzed reaction has been described, providing a practical approach to cis-substituted cyclopropylpicolinamides. This process can be facilitated by either silver additives or catalytic pivalic acid, highlighting a versatile methodology for cyclopropane functionalization (Roman & Charette, 2013).

Tetrahydroisoquinoline Synthesis : The lithiation of N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide followed by reaction with various electrophiles has been utilized to synthesize tetrahydroisoquinolines. This process demonstrates the reactivity of the nitrogen and the methyl group at position 2, leading to high yields of side-chain substituted derivatives (Smith, El‐Hiti, & Hegazy, 2010).

Isoquinoline Alkylation : A study on the nucleophilic reactivity in tetrahydroisoquinoline demonstrated the potential for alkylation at the 1-position through the lithiation of N-pivaloyl-derivatives. This process allows for the synthesis of 1-substituted tetrahydroisoquinolines, showcasing the versatility of isoquinoline derivatives in synthetic chemistry (Seebach et al., 1983).

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors : The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors represents a significant advancement in targeting cancer cells. One such compound demonstrated marked anti-HDAC activity and was found to be more effective than SAHA (Vorinostat) in suppressing the growth of PC-3 prostate cancer cells (Liu et al., 2015).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)17(22)19-14-8-9-15-13(11-14)5-4-10-20(15)16(21)12-6-7-12/h8-9,11-12H,4-7,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSWKIJYDCPHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

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